molecular formula C21H21Cl2N5O2S B286133 N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide

N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide

Cat. No. B286133
M. Wt: 478.4 g/mol
InChI Key: XPRZVSTVPGQBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazole-containing compounds, which have been studied extensively for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide have been studied extensively. This compound has been shown to modulate several signaling pathways that are involved in cancer cell growth and survival. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a valuable tool for cancer research. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized expertise in synthetic organic chemistry.

Future Directions

There are several future directions for the research on N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide. One of the most promising directions is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route for this compound. Other future directions include exploring the potential therapeutic applications of this compound in other diseases and disorders, such as inflammation and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide involves a multi-step process that requires the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the synthesis of this compound is challenging and requires expertise in synthetic organic chemistry.

Scientific Research Applications

The potential therapeutic applications of N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide have been explored in several scientific studies. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C21H21Cl2N5O2S

Molecular Weight

478.4 g/mol

IUPAC Name

N-[1-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide

InChI

InChI=1S/C21H21Cl2N5O2S/c1-12-6-4-5-7-17(12)20(30)24-13(2)19-26-27-21(28(19)3)31-11-18(29)25-16-9-14(22)8-15(23)10-16/h4-10,13H,11H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

XPRZVSTVPGQBCK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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